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Hexatriacontane-d74

Cat. No.: B099008
CAS No.: 16416-34-5
M. Wt: 581.4 g/mol
InChI Key: YDLYQMBWCWFRAI-BIEDWJNBSA-N
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Description

Significance of Deuterated Long-Chain Alkanes in Chemical Research

Deuterated long-chain alkanes, such as Hexatriacontane-d74, are significant tools in chemical research due to the unique properties conferred by deuterium (B1214612) substitution. thalesnano.com Their primary application is as internal standards in analytical chemistry, particularly for mass spectrometry and NMR spectroscopy. thalesnano.comresearchgate.netclearsynth.com When a known quantity of a deuterated standard is added to a sample, it behaves almost identically to the non-deuterated (protium) analyte during extraction and analysis. adventchembio.com However, its higher mass allows it to be distinguished by the instrument. adventchembio.com This practice is crucial for several reasons:

Accurate Quantification It enables precise measurement of the concentration of a target compound by correcting for any material loss during sample preparation. adventchembio.comresearchgate.net

Calibration Deuterated standards serve as reliable calibration points, helping to reduce measurement errors in analytical instruments. clearsynth.com

Matrix Effect Compensation In complex samples like biological fluids or environmental extracts, other substances can interfere with the analysis. Deuterated internal standards help correct for these "matrix effects," ensuring measurement accuracy. clearsynth.comresolvemass.ca

Beyond their role as standards, deuterated long-chain alkanes are used in specialized research areas. They are employed in studies of lipid membranes and phase transitions due to their structural similarity to membrane components. cymitquimica.com Furthermore, their thermal stability and chemical inertness make them suitable for applications in materials science. cymitquimica.com For instance, substituting hydrogen with deuterium can enhance the stability and longevity of materials used in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com They also find use in environmental analysis for monitoring pollutants. isotope.comclearsynth.com

Fundamental Isotopic Substitution Principles and their Research Implications

Isotopic substitution is a technique where one or more atoms in a molecule are replaced with an isotope of the same element. creative-proteomics.com In the case of this compound, the common hydrogen isotope (protium) is replaced by deuterium. Although chemically similar, the key difference between deuterium and protium (B1232500) is their mass; deuterium contains both a proton and a neutron, making it about twice as heavy as protium. researchgate.net This mass difference is the foundation of the utility of deuterated compounds in research. icm.edu.pl

A primary consequence of this mass difference is the strength of chemical bonds. A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. researchgate.net This increased stability arises because the heavier deuterium atom leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. researchgate.netmdpi.com

This fundamental principle has several significant research implications:

Kinetic Isotope Effect (KIE) Because the C-D bond is stronger, it requires more energy to break. Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than the same reaction involving a C-H bond. researchgate.netscielo.org.mx This phenomenon is known as the deuterium Kinetic Isotope Effect (KIE). researchgate.netnumberanalytics.com Researchers exploit the KIE to study reaction mechanisms by selectively deuterating different positions on a molecule to determine which bonds are broken during the rate-determining step of a reaction. thalesnano.comresearchgate.netnumberanalytics.com

Metabolic and Pharmacokinetic Studies In medicinal chemistry and drug discovery, deuteration is used to investigate and modify a drug's metabolic profile. researchgate.netnih.govacs.org By replacing hydrogen atoms at sites on a molecule that are susceptible to metabolic breakdown (often called "soft spots"), the rate of metabolism can be slowed. nih.gov This can improve a drug's pharmacokinetic properties. nih.govresearchgate.net Deuterated compounds serve as invaluable tracers for following metabolic pathways and identifying metabolites. thalesnano.comadventchembio.com

Advanced Analytical and Spectroscopic Analysis The distinct mass of deuterium is fundamental to its use as an internal standard in mass spectrometry, allowing for clear differentiation from the non-deuterated analyte. adventchembio.comresolvemass.ca In NMR spectroscopy, deuterium labeling is a powerful technique for simplifying complex spectra and aiding in the determination of molecular structures. thalesnano.com While deuterium is not directly observed in standard ¹H NMR, its presence eliminates signals from the substituted positions and can influence the chemical shifts of nearby nuclei through long-range isotope effects, providing valuable structural information. rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H74 B099008 Hexatriacontane-d74 CAS No. 16416-34-5

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,31,31,32,32,33,33,34,34,35,35,36,36,36-tetraheptacontadeuteriohexatriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLYQMBWCWFRAI-BIEDWJNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583747
Record name (~2~H_74_)Hexatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-34-5
Record name (~2~H_74_)Hexatriacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Labeling Strategies for Hexatriacontane D74

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic H-D exchange is a powerful and direct method for replacing hydrogen atoms with deuterium (B1214612) in organic molecules. researchgate.netacs.org For inert substrates like alkanes, this typically requires heterogeneous catalysts and a deuterium source, such as heavy water (D₂O). exlibrisgroup.com

The use of platinum-group metals supported on carbon (e.g., Rh/C, Pt/C, Pd/C) is a cornerstone of liquid-phase H-D exchange reactions. mdpi.com These heterogeneous catalysts are effective in activating the otherwise inert C-H bonds of alkanes, facilitating the exchange with deuterium. exlibrisgroup.com In a typical procedure, the alkane substrate (hexatriacontane) is heated with the catalyst in the presence of a deuterium source like D₂O.

The general reactivity of these catalysts can vary depending on the substrate. For instance, Pd/C has been shown to be effective for deuterating arenes, while Pt/C displays a high affinity for aromatic nuclei. acs.org Rhodium on carbon (Rh/C) has been noted for its effectiveness in the H-D exchange of unfunctionalized alkanes. researchgate.net The liquid-phase process allows for efficient interaction between the solid catalyst, the liquid alkane (at elevated temperatures), and the deuterium source. researchgate.netnih.gov

CatalystTypical Substrate FocusKey Characteristics
Palladium (Pd/C) Alkenes, Arenes acs.orgmasterorganicchemistry.comEffective for hydrogenation and H-D exchange at benzylic and aromatic positions.
Platinum (Pt/C) Aromatic Compounds acs.orgresearchgate.netShows high affinity for aromatic systems, enabling extensive deuteration.
Rhodium (Rh/C) Alkanes researchgate.netParticularly efficient for activating C-H bonds in saturated hydrocarbons.

Achieving high isotopic purity (typically >98 atom % D) is critical and requires careful optimization of reaction parameters. chemicalbook.comisotope.com Isotopic purity is often determined using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.netnih.gov

Key parameters for optimization include:

Temperature: Higher temperatures generally accelerate the rate of H-D exchange. For instance, reactions are often conducted between 120 °C and 180 °C. researchgate.netrsc.org

Catalyst Loading: The amount of catalyst relative to the substrate influences the reaction efficiency.

Deuterium Source and Solvent: Heavy water (D₂O) is the most common and economical deuterium source. acs.org Sometimes, co-solvents like deuterated isopropanol (B130326) (i-PrOD-d8) are used to improve substrate solubility and facilitate the reaction. rsc.orgresearchgate.net

Reaction Time: Sufficient time is necessary to allow for the complete exchange of all 74 hydrogen atoms in hexatriacontane (B166362). This can range from several hours to days. acs.orgrsc.org

Agitation: Vigorous stirring is essential in heterogeneous catalysis to ensure effective contact between the reactants and the catalyst surface. masterorganicchemistry.com

ParameterEffect on DeuterationTypical Range/Condition
Temperature Increases reaction rate.120 - 180 °C
Catalyst System Determines activity and selectivity.5-10 mol% Pt/C, Rh/C, or mixed systems.
Solvent/D-Source Provides deuterium and affects solubility.D₂O, often with a co-solvent like i-PrOD-d8. rsc.org
Time Affects the extent of exchange.24 - 72 hours. acs.org

Catalytic H-D exchange methods have demonstrated considerable versatility, proving effective for a wide range of hydrocarbon structures. researchgate.net Studies have shown successful deuteration of linear, branched, and cyclic alkanes, as well as various aromatic compounds. rsc.orgresearchgate.netrsc.org

For the synthesis of Hexatriacontane-d74, two primary types of precursors could be considered:

Saturated Precursor: The most direct approach is to use non-deuterated hexatriacontane as the starting material and subject it to the H-D exchange conditions described above.

Unsaturated Precursor: An alternative is to start with an unsaturated analogue, such as hexatriacontene. In this case, the catalytic process would achieve two transformations simultaneously: the saturation of the carbon-carbon double bond via catalytic deuteration and the H-D exchange of all other C-H bonds. masterorganicchemistry.comuu.nl This approach can be highly efficient as the conditions for hydrogenation and H-D exchange often overlap.

Alternative Synthetic Routes for Deuterated Alkanes

While direct H-D exchange is a common strategy, other synthetic routes offer alternative ways to construct perdeuterated molecules, sometimes with greater control over the labeling pattern.

Research has shown that using a mixed catalytic system can be more effective than a single catalyst for the multiple deuteration of alkanes. rsc.orgresearchgate.net A combination of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) has been reported to synergistically catalyze the H-D exchange in alkanes. rsc.orgrsc.orgresearchgate.net This dual-catalyst system, used in a solvent mixture of D₂O and i-PrOD-d8, can achieve high levels of deuteration under relatively mild conditions (e.g., 120 °C). rsc.org The synergy is thought to arise from the different and complementary roles each metal plays in the C-H activation and deuterium transfer steps. rsc.org This approach has been successfully applied to deuterate a variety of alkanes, including long-chain examples like n-dodecane, demonstrating its potential applicability for producing this compound. rsc.orgresearchgate.net

Electrochemical methods provide a distinct approach to synthesizing deuterated alkanes. The Kolbe electrolysis is a classic organic reaction that involves the electrochemical decarboxylation of two carboxylic acid molecules (or their carboxylate salts) to form a new carbon-carbon bond. wikipedia.orgunacademy.com This method is particularly useful for producing symmetrical alkanes. vedantu.com

The reaction proceeds via a radical mechanism at the anode:

Oxidation: 2 RCOO⁻ → 2 RCOO• + 2 e⁻

Decarboxylation: 2 RCOO• → 2 R• + 2 CO₂

Dimerization: 2 R• → R-R

To synthesize this compound (C₃₆D₇₄) using this method, one would start with a perdeuterated C18 carboxylic acid, specifically nonadecanoic acid-d37 (CD₃(CD₂)₁₇COOH). The electrolysis of the corresponding carboxylate salt would generate the C₁₈D₃₇• radical, which would then dimerize to form the target C₃₆D₇₄ molecule. wikipedia.orgrsc.org This route offers a powerful way to build the fully deuterated carbon skeleton from smaller, readily available deuterated precursors.

Isotopic Purity Assessment in Synthesized this compound

The assessment of isotopic purity is a critical step following the synthesis of this compound. This process quantifies the degree to which hydrogen atoms in the hexatriacontane molecule have been successfully replaced by deuterium atoms. The isotopic purity, often expressed as atom percent deuterium (atom % D), is a key determinant of the compound's quality and suitability for its intended applications, such as its use as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). mdpi.com High isotopic purity ensures minimal interference from partially deuterated or non-deuterated species, which is essential for accurate quantification. mdpi.com Commercially available this compound typically specifies an isotopic purity of 98 atom % D. sigmaaldrich.comcdnisotopes.com

Analytical Techniques for Deuterium Incorporation Verification (e.g., Mass Spectral Analysis)

A variety of analytical methods are employed to verify and quantify the incorporation of deuterium into a molecule, with mass spectrometry being the most definitive and widely used technique for this purpose. researchgate.netnih.gov It provides direct information about the mass of the molecule, allowing for a precise determination of the level of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. For this compound, this technique is indispensable for confirming the successful substitution of 74 hydrogen atoms with deuterium. The analysis focuses on the significant mass shift between the non-deuterated (protio) compound and its perdeuterated analogue. sigmaaldrich.com The molecular weight of n-Hexatriacontane (C₃₆H₇₄) is approximately 506.97 g/mol , while the molecular weight of this compound (C₃₆D₇₄) is approximately 581.43 g/mol . cdnisotopes.comsigmaaldrich.com This mass difference of over 74 daltons provides a clear and unambiguous signal for successful deuteration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing deuterated alkanes. nih.gov The gas chromatograph separates the components of a mixture before they are introduced to the mass spectrometer. nih.gov In the mass spectrometer, the molecules are ionized, and the resulting molecular ion ([M]⁺) and fragment ions are detected. The mass spectrum of a successfully synthesized this compound sample will show a molecular ion peak at an m/z corresponding to the mass of the deuterated molecule. The relative intensities of the peaks corresponding to the fully deuterated, partially deuterated, and undeuterated molecules are used to calculate the isotopic purity. Perdeuterated n-alkanes are themselves used as a reference series for calculating retention indices in GC/MS analysis of other compounds. nih.gov

The table below illustrates the expected molecular ion data for n-Hexatriacontane and its fully deuterated isotopologue.

CompoundChemical FormulaMolecular Weight ( g/mol )Expected Molecular Ion Peak (m/z)
n-HexatriacontaneCH₃(CH₂)₃₄CH₃506.97~507
n-Hexatriacontane-d74CD₃(CD₂)₃₄CD₃581.43~581

Data sourced from product specifications. sigmaaldrich.comcdnisotopes.comsigmaaldrich.com

In addition to the molecular ion peak, the fragmentation patterns observed in the mass spectrum can provide further structural confirmation. nih.govacs.org The fragmentation of deuterated alkanes can differ from their protio counterparts, and analysis of these patterns can offer detailed insights into the distribution of deuterium atoms within the molecule, although for a perdeuterated compound, the primary verification remains the mass of the molecular ion. acs.org

Advanced Spectroscopic Characterization and Analytical Methodologies for Hexatriacontane D74

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Alkane Analysis

NMR spectroscopy is a cornerstone technique for the analysis of deuterated alkanes like Hexatriacontane-d74. The substitution of protons (¹H) with deuterium (B1214612) (²H) atoms significantly alters the NMR properties of the molecule, providing unique analytical advantages. cymitquimica.com

High-resolution ¹H NMR and ²H NMR are powerful tools for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy: In a fully deuterated compound like this compound, the ¹H NMR spectrum is expected to show minimal signals. Any residual signals can indicate the presence of protonated impurities or incomplete deuteration. For instance, in one analysis, the ¹H NMR spectrum of n-Hexatriacontane-d74 in deuterated chloroform (B151607) (CDCl₃) showed multiplets in the regions of δ 1.19–1.25 ppm and δ 0.86 ppm, corresponding to the remaining protons in the alkyl chain and terminal methyl groups, respectively. rsc.org The integration of these signals allows for the quantification of the degree of deuteration.

²H NMR Spectroscopy: Also known as deuterium NMR, this technique directly probes the deuterium nuclei. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, but the signals are typically broader. huji.ac.il For n-Hexatriacontane-d74, the ²H NMR spectrum in chloroform (CHCl₃) displays broad singlets around δ 1.20 ppm and δ 0.83 ppm, confirming the presence and chemical environment of the deuterium atoms. rsc.org The low natural abundance and sensitivity of deuterium mean that ²H NMR is most effective for isotopically enriched samples. huji.ac.il

NMR Data for n-Hexatriacontane-d74
Technique Observed Signals (in CDCl₃/CHCl₃)
¹H NMR (500 MHz)δ 1.19–1.25 (m), 0.86 (m) rsc.org
²H NMR (61 MHz)δ 1.20 (brs), 0.83 (brs) rsc.org

This table summarizes representative NMR spectral data for n-Hexatriacontane-d74, highlighting the chemical shifts for residual protons and the deuterium nuclei.

Isotopic labeling with deuterium is a sophisticated method for studying the conformational dynamics of long-chain alkanes. libretexts.orgnih.gov The rotation around carbon-carbon single bonds in alkanes leads to various conformational isomers, or conformers, with the "staggered" conformation being the most stable due to minimized steric hindrance. libretexts.orgopenstax.org

By selectively or fully deuterating an alkane, researchers can use techniques like solid-state NMR to probe changes in molecular motion and ordering during phase transitions. illinois.edu The deuterium quadrupole coupling constant is sensitive to the local electronic environment and molecular orientation, making ²H NMR an excellent tool for investigating the dynamics of the C-D bonds. These studies are crucial for understanding the behavior of long-chain alkanes in various states, which serves as a model for more complex systems like lipid membranes and polymers. cymitquimica.comacs.org

Mass Spectrometry (MS) Techniques for Isotopic Tracer Detection

Mass spectrometry is an indispensable technique for the analysis of isotopically labeled compounds, offering high sensitivity and specificity. cymitquimica.com

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a "gold standard" for the analysis of volatile and semi-volatile organic compounds. gov.scotlancashire.ac.uk In the context of this compound, GC/MS is used for both its identification and quantification.

Qualitative Analysis: The mass spectrum of this compound will show a molecular ion peak (M+) that is significantly shifted compared to its non-deuterated counterpart due to the mass difference between deuterium and protium (B1232500). For this compound, a mass shift of M+74 is expected. sigmaaldrich.com The fragmentation pattern observed in the mass spectrum provides further structural confirmation.

Quantitative Analysis: Deuterated compounds like this compound are frequently used as internal standards in quantitative GC/MS analysis. gov.scotresearchgate.net Because they have nearly identical chemical and physical properties to their non-deuterated analogs, they co-elute from the GC column. However, they are easily distinguished by the mass spectrometer due to their different masses. This allows for accurate quantification by comparing the peak area of the analyte to that of the known concentration of the deuterated internal standard, correcting for any sample loss during preparation or injection. labrulez.comresearchgate.net For example, deuterated n-alkanes, including n-hexatriacontane-d74, have been successfully used as internal standards for the determination of hydrocarbons in environmental samples. epd.gov.hk

GC/MS in this compound Analysis
Application Key Feature
Qualitative AnalysisIdentification based on retention time and mass spectrum (M+74 shift). sigmaaldrich.com
Quantitative AnalysisUse as an internal standard for accurate quantification of non-deuterated analogs. epd.gov.hk

This table outlines the primary applications of GC/MS in the analysis of this compound.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a sample with very high precision. diva-portal.orgwikipedia.org When coupled with gas chromatography (GC-IRMS), it becomes a powerful tool for tracing the origin and fate of organic compounds in the environment. tandfonline.com

While direct applications of IRMS for this compound in environmental tracing are not extensively documented in the provided context, the principles of the technique are highly relevant. Deuterated compounds can be intentionally introduced into a system as tracers. By analyzing samples from the environment over time with GC-IRMS, scientists can track the movement, degradation, and transformation of the labeled compound. diva-portal.org This approach provides invaluable insights into environmental processes that are difficult to study by other means. The high precision of IRMS allows for the detection of very small changes in isotopic ratios, making it suitable for studies of natural isotope fractionation as well. unime.itiaea.org

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular structure, conformation, and intermolecular interactions of compounds like this compound. shu.ac.ukmdpi.com These two techniques are often complementary. spectroscopyonline.com

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net For long-chain alkanes, the C-H stretching and bending vibrations are prominent in the IR spectrum. In this compound, these bands are shifted to lower frequencies due to the heavier mass of deuterium, appearing as C-D stretching and bending modes. For instance, the C-D₂ bending vibration can provide information about the crystalline structure and packing of the alkane chains. shu.ac.uk FTIR has been used to determine the isotopic ratio in partially deuterated alkanes. shu.ac.uk

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar, symmetric vibrations, making it an excellent tool for studying the carbon backbone of alkanes. spectroscopyonline.comcdnsciencepub.com The analysis of conformationally sensitive vibrations in the Raman spectrum can be used to identify solid-solid phase transitions in long-chain alkanes. shu.ac.uk Anharmonic vibrational calculations on deuterated dodecane (B42187) have shown good agreement with experimental Raman spectra, providing insights into the C-D stretching bands. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and probing the conformational order of molecules. In the context of this compound, FTIR is particularly valuable for confirming the extent of deuteration and studying the effects of isotopic substitution on vibrational modes. units.itacs.org The substitution of hydrogen (¹H) with deuterium (²D) results in a significant mass change, which markedly alters the vibrational frequencies of the C-D bonds compared to C-H bonds.

The most prominent changes in the FTIR spectrum upon deuteration are the shifts of the stretching and bending modes to lower wavenumbers. acs.orgresearchgate.net This red shift can be approximated by considering the simple harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. For a C-D bond, the reduced mass is greater than for a C-H bond, leading to a lower vibrational frequency.

Key Research Findings:

C-D Stretching Vibrations: The C-H stretching vibrations in protiated alkanes typically appear in the 2850-2960 cm⁻¹ region. uomustansiriyah.edu.iq In this compound, these are replaced by strong C-D stretching absorptions, which are expected to appear in the 2050-2250 cm⁻¹ range. nih.gov The precise frequencies of the symmetric and asymmetric stretching modes of the CD₂ and CD₃ groups provide information on the local molecular environment and conformational order. units.it

Bending and Rocking Modes: Methylene (B1212753) (CD₂) bending (scissoring), wagging, twisting, and rocking vibrations also shift to lower frequencies. For instance, the CH₂ scissoring mode in n-alkanes is found near 1470 cm⁻¹. uomustansiriyah.edu.iq For deuterated methylene groups (CD₂), this bending mode is observed at significantly lower wavenumbers. nih.gov These modes are sensitive to the crystalline packing and inter-chain interactions.

Isotopic Purity Assessment: FTIR spectroscopy serves as a practical method to determine the isotopic purity of this compound. shu.ac.uk By analyzing the relative intensities of the residual C-H stretching bands versus the C-D stretching bands, the percentage of deuteration can be quantified. units.it

Vibrational Mode Typical Wavenumber Range (C-H) Expected Wavenumber Range (C-D) Structural Information
Asymmetric & Symmetric Stretching2850-2960 cm⁻¹2050-2250 cm⁻¹Conformational order, deuteration level
Bending (Scissoring)~1470 cm⁻¹~1090 cm⁻¹Crystalline packing, phase
Wagging & Twisting1150-1350 cm⁻¹~900-1000 cm⁻¹Inter- and intra-chain order
Rocking~720 cm⁻¹< 700 cm⁻¹Crystalline phase identification

Table 1: Comparison of typical FTIR vibrational frequencies for protiated and deuterated alkanes. The expected C-D ranges are approximate and based on general observations for deuterated hydrocarbons.

Raman Spectroscopy for Molecular Structure Characterization

The Raman spectrum of n-alkanes is characterized by several key features, including the longitudinal acoustic mode (LAM), C-C stretching modes, and C-H (or C-D) vibrational modes. spectroscopyonline.com Deuteration significantly aids in the assignment of these vibrational modes and allows for detailed studies of molecular ordering and phase transitions. rsc.orgresearchgate.net

Key Research Findings:

Longitudinal Acoustic Mode (LAM): The LAM is a low-frequency "accordion-like" vibration of the entire polymer chain and is highly sensitive to the length of the all-trans planar zigzag segment. Its frequency is inversely proportional to the chain length. For C36D74, the LAM mode is observed at a slightly lower frequency compared to its protiated counterpart, C36H74, due to the increased mass from deuterium substitution. spectroscopyonline.com

C-D Stretching Region: Similar to FTIR, the C-D stretching region (around 2100-2200 cm⁻¹) in the Raman spectrum provides a clear window into the conformational state of the molecule, free from the complexities of the C-H stretching region in protiated species which often involves Fermi resonance. researchgate.net

Conformational Disorder: The intensity ratios of specific Raman bands, such as the asymmetric to symmetric CH₂ stretching modes, are used as indicators of rotational and conformational order. rsc.org In deuterated species, analogous C-D₂ modes can be used to study the process of self-organization and microphase separation in mixtures of alkanes with different chain lengths or isotopic labels. researchgate.net

Phase Transitions: Raman spectroscopy is effective in monitoring solid-solid phase transitions (e.g., from a crystalline to a rotator phase) and melting. nih.gov The changes in the spectra, particularly in the C-C stretching and methylene twisting regions (1000-1500 cm⁻¹), reflect the introduction of conformational defects (gauche bonds) as the temperature increases. nih.gov

Raman Feature Reported Frequency (C36D74) Reported Frequency (C36H74) Significance
Longitudinal Acoustic Mode (LAM-1)~66 cm⁻¹~67 cm⁻¹Correlates with all-trans chain length
C-D/C-H Stretching Region~2100-2200 cm⁻¹~2800-3000 cm⁻¹Probes conformational order and deuteration
C-C Skeletal Stretch~1060 cm⁻¹, ~1125 cm⁻¹~1062 cm⁻¹, ~1130 cm⁻¹Sensitive to trans/gauche conformations
CD₂/CH₂ Twisting Mode~970 cm⁻¹ (approx.)~1296 cm⁻¹Indicator of crystalline order

Table 2: Comparison of key Raman spectral features for this compound and its protiated analog. Data compiled from literature reports. nih.govspectroscopyonline.com

Scattering Techniques for Material Structure Elucidation

Neutron Scattering for Polymer and Soft Matter Studies

Neutron scattering is an exceptionally powerful technique for investigating the structure and dynamics of polymers and soft matter, and the use of deuterated molecules like this compound is central to its effectiveness. osti.gov The technique relies on the scattering of a beam of neutrons by the atomic nuclei in a sample. Unlike X-rays, which scatter from electron clouds, neutrons interact with nuclei via the strong nuclear force. This results in a scattering power that varies non-monotonically across the periodic table and, crucially, differs significantly between isotopes of the same element. embl-hamburg.de

The most dramatic isotopic difference is between hydrogen (¹H) and deuterium (²D). Hydrogen has a negative coherent scattering length, while deuterium has a large positive one. This leads to a very large "contrast" between protiated and deuterated materials. embl-hamburg.de By selectively deuterating components within a mixture, researchers can effectively make certain components "visible" or "invisible" to neutrons, a method known as contrast variation. ansto.gov.aunih.gov

Key Research Findings:

Contrast Variation: this compound is frequently used in mixtures with its protiated counterpart (C36H74) in Small-Angle Neutron Scattering (SANS) experiments. osti.govnih.govsci-hub.se By varying the concentration of the deuterated species, the scattering length density (SLD) of the mixture can be tuned. This allows for the precise determination of thermodynamic interaction parameters (e.g., the Flory-Huggins parameter, χ) in polymer blends. osti.gov

Phase Separation and Clustering: SANS studies on mixtures of n-hexatriacontane and n-hexatriacontane-d74 have been instrumental in understanding phase separation, molecular clustering, and crystallization behavior in simple alkane systems, which serve as models for more complex polymers like polyethylene (B3416737). osti.govresearchgate.netresearchgate.netacs.org

Dynamics: Incoherent quasielastic neutron scattering (IQNS) can be used to study the dynamics of molecular motions. nih.gov Using selectively deuterated samples helps to isolate the motion of specific parts of a molecule, such as the hydrocarbon chains, providing insights into rotational and diffusional processes in different phases. nih.gov

Property Hexatriacontane (B166362) (C36H74) This compound (C36D74) Significance
Coherent Scattering Length (b_coh) of H/D-3.74 fm6.67 fmLarge difference enables high contrast
Molecular FormulaC₃₆H₇₄C₃₆D₇₄Isotopic substitution
Molecular Weight507.0 g/mol 581.4 g/mol Affects density and dynamics
Calculated SLD (ρ)~ -0.31 x 10⁻⁶ Å⁻²~ 6.97 x 10⁻⁶ Å⁻²Determines scattering contrast in SANS

Table 3: Comparison of neutron scattering properties for protiated and deuterated hexatriacontane. The SLD values are estimates and can vary slightly based on molecular volume assumptions.

X-ray Diffraction (XRD) for Crystalline Structure and Packing

X-ray diffraction (XRD) is the definitive technique for determining the crystalline structure of materials. It provides detailed information on lattice parameters, crystal symmetry, and the packing of molecules within a unit cell. freescience.info For long-chain n-alkanes like hexatriacontane, XRD has been used extensively to study their rich polymorphism, including various stable and metastable crystalline forms (e.g., monoclinic, triclinic, orthorhombic) and rotator phases that exist at temperatures just below the melting point. researchgate.net

The effect of deuteration on the crystal structure is generally subtle but measurable. The substitution of hydrogen with the slightly less electronegative deuterium can lead to minor changes in intermolecular forces and zero-point vibrational energy, which in turn can affect the unit cell dimensions.

Key Research Findings:

Isotope Effect on Lattice Parameters: High-resolution XRD studies comparing n-C36H74 and n-C36D74 have shown that deuteration leads to a small but significant contraction of the crystal lattice. researchgate.net Specifically, for the isomorphous monoclinic forms, the a and b parameters of the orthorhombic subcell (which describes the lateral packing of the chains) are slightly reduced in the deuterated version, while the c parameter (related to the layer thickness) remains largely unaffected. researchgate.net This contraction is attributed to the smaller vibrational amplitude of the C-D bonds compared to C-H bonds, leading to a slightly smaller effective molecular volume.

Polymorphism: Like its protiated counterpart, this compound is expected to exhibit complex polymorphic behavior. The stable room-temperature form for even-numbered long-chain alkanes is typically a monoclinic structure. nih.govnih.gov Upon heating, it transforms into a hexagonal or monoclinic "rotator" phase where the chains have rotational freedom around their long axes before melting into an isotropic liquid. researchgate.net While the fundamental phases are the same, the transition temperatures can be slightly altered by deuteration.

Phase Behavior in Blends: XRD can be used in conjunction with SANS to study phase separation in C36H74/C36D74 blends. While SANS provides contrast based on the isotopic label, XRD reveals the crystalline structures of the separating phases. researchgate.netresearchgate.net

Parameter n-C36H74 (Protiated) n-C36D74 (Deuterated) % Change upon Deuteration
Subcell Parameter aReported values varySlightly smaller-0.33 ± 0.02%
Subcell Parameter bReported values varySlightly smaller-0.19 ± 0.02%
Subcell Parameter cReported values varyUnaffected within error~0%

Table 4: Effect of deuteration on the orthorhombic subcell parameters of hexatriacontane as determined by X-ray diffraction. Data is based on a comparative study of their isomorphous monoclinic forms. researchgate.net

Applications of Hexatriacontane D74 in Environmental and Geochemical Research

Atmospheric Aerosol Composition and Source Apportionment Studies

In the field of atmospheric science, understanding the composition and sources of atmospheric aerosols is crucial for assessing air quality and climate impacts. Hexatriacontane-d74 is instrumental in the analytical techniques used for these investigations.

The Thermal Desorption Aerosol Gas Chromatography/Mass Spectrometry (TAG) instrument provides automated, high-resolution measurements of organic compounds in airborne particles. tandfonline.comumn.eduresearchgate.net In this system, this compound is a key component of a liquid standard mixture containing several deuterated n-alkanes and alkanoic acids. tandfonline.comtandfonline.com This mixture is used for multilevel calibrations at the beginning and end of field campaigns and is also introduced daily as a single tracking standard to monitor instrument performance. tandfonline.com

By adding a known quantity of this internal standard, which includes this compound, researchers can accurately quantify other organic analytes. The standard helps to correct for variations in instrument response and potential matrix effects that can occur when analyzing complex aerosol samples. tandfonline.com Each analyte is matched to one of the internal standards based on volatility; for instance, this compound serves as the internal standard for other very long-chain n-alkanes. tandfonline.com

Table 1: Components of a Typical Deuterated Internal Standard Mix for TAG Analysis This table is based on data from research studies and may not represent all standard mixtures.

Compound NameChemical Class
Hexadecane-d34n-Alkane
Eicosane-d42n-Alkane
Tetracosane-d50n-Alkane
Triacontane-d62n-Alkane
This compound n-Alkane
Palmitic acid-d31Alkanoic Acid
Stearic acid-d35Alkanoic Acid

Data sourced from Williams et al. (2010). tandfonline.comtandfonline.com

Filter-based sampling is a conventional and widely used method for collecting atmospheric particulate matter (PM). nih.gov Similar to its role in the TAG system, this compound is used as an internal standard in the GC/MS analysis of these integrated filter samples. tandfonline.comtandfonline.com In a typical procedure, a subset of the collected filters is spiked with a solution containing the deuterated standard mix before the extraction and analysis process. tandfonline.comtandfonline.com This allows for the precise quantification of organic molecular markers on the filters, providing a valuable comparison and validation for in-situ measurements from instruments like the TAG. tandfonline.com The use of internal standards is critical for ensuring the accuracy of data derived from these filter samples, which are often collected over extended periods of 24 to 72 hours. tandfonline.com

The detailed chemical speciation afforded by techniques like TAG and filter-based GC/MS, which rely on internal standards like this compound for quantification, is essential for source apportionment studies. umn.edu By accurately measuring specific organic molecular markers, scientists can identify and quantify the contributions of various emission sources to ambient particulate matter. High-time-resolution data from TAG, in particular, aids in capturing dynamic processes related to source activity, such as rush-hour traffic or emissions from industrial point sources. tandfonline.com Long-chain n-alkanes, the non-deuterated counterparts to this compound, are known markers for sources such as lubricating oil and diesel exhaust. Accurate quantification of these compounds is vital for assessing the impact of motor vehicle emissions on air quality.

Aquatic and Terrestrial Environmental Fate Studies

This compound is also employed in studies investigating the behavior and longevity of organic pollutants in aquatic and terrestrial environments, particularly in cold regions.

Organic molecular markers are widely used to identify emissions from pollution sources in atmospheric samples and deposition. polarresearch.netpolarresearch.net However, their fate after being deposited in snow and ice is not well understood. polarresearch.netpolarresearch.net To investigate this, researchers have conducted experiments on the Greenland Ice Sheet where snow was prepared from water spiked with a suite of isotopically labelled organic compounds, including this compound. polarresearch.net

Each meltwater sample was spiked with an internal standard solution that included this compound to assess the analytical recovery during the liquid-liquid extraction process. polarresearch.net These in-situ experiments aimed to observe the post-depositional processing of these compounds under real-world conditions. polarresearch.netpolarresearch.net The study determined the loss rates for several compounds, finding that while significant post-depositional losses can occur for some organic compounds, others are more stable. polarresearch.netpolarresearch.net This research has significant implications for the environmental fate of organic contaminants and for ice-core studies that use organic markers to reconstruct past atmospheric conditions and emissions. polarresearch.netpolarresearch.net

Table 2: Selected Isotopically Labelled Compounds Used in Snow Fate Experiments

Compound NameRole in Study
Pyrene-d10Internal Standard
Benz(a)anthracene-d12Internal Standard
Cholestane-d4Internal Standard
Eicosane-d42Internal Standard
Tetracosane-d50Internal Standard
Triacontane-d62Internal Standard
This compound Internal Standard
Fluoranthene-d10Spiked Compound (Loss Rate Measured)
Docosane-d46Spiked Compound (Loss Rate Measured)
Hexadecanoic acid-d31Spiked Compound (Loss Rate Measured)

Data sourced from von Schneidemesser et al. (2012). polarresearch.net

By using isotopically labelled compounds like this compound, which are chemically identical to their natural counterparts but distinguishable by mass spectrometry, scientists can trace their movement and degradation in the environment. The stability of long-chain alkanes makes this compound an excellent tracer for physical transport processes. When incorporated into studies like the snowpack experiments, it helps researchers understand how pollutants are stored, transported, and potentially re-released into the environment. researchgate.net For instance, the release of contaminants accumulated in a snowpack during a short melt period can lead to temporarily elevated concentrations in air, water, and soil. researchgate.net By tracking the fate of stable, labeled compounds, a clearer picture emerges of the degradation pathways and persistence of a wide range of organic pollutants in various environmental compartments.

Paleonvironmental and Biomarker Analysis

Recovery Standard in Sediment Organic Matter Extraction

In the analysis of organic compounds in environmental samples, such as soil and sediment, the use of a recovery standard is crucial to account for the loss of analytes during sample preparation and extraction. This compound is utilized as a surrogate standard in these analytical procedures.

Detailed Research Findings:

During the extraction of organic compounds from soil and water samples for oil fingerprint analysis, a surrogate mixture containing this compound, along with other deuterated compounds like tetradecane-d30 and tetracosane-d50, is added to the sample prior to extraction. The recovery of these surrogate standards is monitored to ensure the efficiency and validity of the extraction process. While the primary quantification may not rely on these surrogates, their recovery rates serve as a critical diagnostic tool to confirm that the sample was not altered or lost during the extraction procedure. This quality control step is essential for producing reliable and defensible environmental data.

For instance, in the analysis of sediment and water samples, a specific volume of a surrogate mixture containing this compound at a known concentration is spiked into each sample before extraction. Following the extraction and concentration steps, the recovery of this compound is determined by gas chromatography/mass spectrometry (GC/MS). The percentage of recovery provides a measure of the efficiency of the analytical method for the target analytes.

Table 1: Application of this compound as a Recovery Standard

Analytical Step Purpose Compound Used Typical Concentration Monitoring Technique
Sample Spiking To introduce a known amount of a non-native compound for recovery assessment. This compound Varies by method GC/MS
Extraction To isolate organic compounds from the sample matrix. - - -
Analysis To quantify the amount of the recovery standard recovered. This compound - GC/MS

Elucidation of Organic Provenance and Depositional Environments

Tracing Hydrocarbon Migration in Geological Systems

The migration of hydrocarbons from source rocks to reservoirs is a critical process in the formation of petroleum accumulations. Isotopic tracers can be employed to track these migration pathways. While deuterated compounds, in general, have the potential to be used as tracers in such studies, there is no specific documented use of this compound for tracing hydrocarbon migration in geological systems in the available scientific literature. Such studies typically rely on the natural isotopic signatures of the hydrocarbons themselves or other more commonly used tracers.

Role of Hexatriacontane D74 in Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways and Mechanistic Intermediates

The substitution of hydrogen with deuterium (B1214612) in hexatriacontane (B166362) (C36H74) to form hexatriacontane-d74 (C36D74) is a powerful technique for probing reaction mechanisms. researchgate.netmarquette.edu In catalytic studies, for instance, tracking the incorporation or exchange of deuterium can help identify which C-H bonds are activated and the nature of the intermediate species involved. researchgate.net While alkanes are generally inert, H/D exchange studies have revealed that many materials can catalytically activate their C-H bonds, providing insights into these interactions. researchgate.net

For example, in the study of alkane deuteration, different catalysts can lead to different patterns of deuterium incorporation, which helps in understanding the catalytic cycle. marquette.edumdpi.com The use of deuterated molecules allows researchers to follow the path of hydrogen atoms throughout a reaction, distinguishing them from other hydrogen atoms present in the reaction mixture. This is particularly valuable in complex reaction networks where multiple pathways may be competing.

Furthermore, kinetic isotope effect (KIE) measurements, which compare the rate of a reaction with a deuterated substrate to that with a non-deuterated one, can provide information about the rate-determining step of a reaction. A significant KIE often indicates that a C-H bond is broken or formed in the slowest step of the reaction mechanism. While specific studies focusing solely on this compound for KIE in complex chemical reactions are not abundant in the provided results, the principles of using deuterated alkanes are well-established. marquette.edu For instance, studies on the deuteration of other organic molecules highlight the use of this method to understand reaction intermediates and transition states. rsc.orgwisc.edu

Studies of Chain Segregation and Conformational Order in Polymeric Systems (e.g., Polyethylene)

This compound has been instrumental as a model compound for understanding the behavior of polyethylene (B3416737). acs.orgacs.org Due to their similar long-chain alkane structures, the phase behavior of mixtures of hexatriacontane and this compound provides valuable insights into the mixing and segregation of polymer chains. acs.orgosti.gov

One of the key techniques that leverages this compound is neutron scattering. sci-hub.seresearchgate.netosti.gov The significant difference in the neutron scattering length between protium (B1232500) and deuterium creates a high contrast between the deuterated and non-deuterated molecules. sci-hub.seresearchgate.net This allows researchers to "see" the individual chains and study their arrangement in a mixture.

Studies on blends of hexatriacontane and its deuterated counterpart have shown that phase separation can occur, particularly upon cooling from the melt. acs.orgosti.govosti.gov This segregation is driven by subtle differences in the intermolecular forces and crystallization kinetics between the hydrogenated and deuterated species. osti.govosti.govacs.org These findings are directly relevant to understanding the morphology and properties of polyethylene blends, where chain folding and segregation can significantly impact the material's performance. acs.orgnih.govacs.org Infrared spectroscopy has also been used in conjunction with deuteration to study chain folding and conformation in polyethylene systems. acs.org

The conformational order of the polymer chains can also be investigated using deuterated molecules. capes.gov.brnist.gov Spectroscopic techniques like FTIR and Raman spectroscopy can distinguish between different conformations (e.g., ordered crystalline vs. disordered amorphous) of the deuterated segments within a polymer matrix. nist.gov

Contributions of Hexatriacontane D74 to Materials Science and Soft Matter Physics

Research on Lipid Membranes and Phase Transition Phenomena

The study of lipid membranes is fundamental to understanding cellular processes. Hexatriacontane-d74 is particularly valuable in this field due to the power of isotopic labeling in techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy. cymitquimica.comnih.gov Neutron scattering techniques are ideally suited for investigating the structure of lipid bilayers, which are primary components of cell membranes. ill.eu

The core principle exploited is "contrast variation" or "contrast matching". nih.gov Hydrogen and deuterium (B1214612) nuclei scatter neutrons very differently. By selectively deuterating specific components in a multi-component system, such as a lipid membrane, researchers can effectively make those components "invisible" to neutrons. nih.govplos.org This allows for the unambiguous study of the structure and spatial arrangement of the remaining protiated (hydrogen-containing) components.

Long-chain alkanes, when incorporated into lipid bilayers, can significantly influence the membrane's properties. Research on similar deuterated long-chain alkanes like n-eicosane (B1172931) (C20) and n-triacontane (C30) using ²H NMR and X-ray scattering has demonstrated how these molecules integrate within phosphatidylcholine (PC) membranes. acs.org These studies reveal details about miscibility, molecular motion, and the induction of changes in vesicle structure. acs.org this compound is used in analogous ways to probe the behavior of very long hydrophobic chains within model membranes, providing insights into how such molecules affect membrane thickness, fluidity, and the formation of lipid domains.

The phase transitions of lipid bilayers, such as the main transition from a fluid-like liquid-disordered (Lα) phase to a solid-like gel (Lβ') phase, are critical to membrane function. tau.ac.illibretexts.org The presence of alkanes can alter the thermodynamics of these transitions. Studies on mixtures of protiated and deuterated hexatriacontane (B166362) have been conducted to investigate phase separation phenomena, highlighting how subtle isotopic differences can be used to track molecular sorting and organization during phase changes. capes.gov.br

Table 1: Characteristics of Major Lipid Bilayer Phases

PropertyLiquid Disordered (Lα) PhaseGel (Solid-Ordered, Lβ') Phase
Description Fluid-like, molecules have high lateral mobility. tau.ac.ilSolid-like, molecules are highly ordered and packed. libretexts.org
Acyl Chain Conformation Disordered, with many gauche conformations. ku.dkOrdered, primarily in the all-trans conformation. libretexts.org
Packing Density Lower, larger area per lipid. ku.dkHigher, tightly packed. libretexts.org
Membrane Thickness Thinner. libretexts.orgThicker. libretexts.org
Temperature Occurs at temperatures above the main transition temperature (Tm). libretexts.orgOccurs at temperatures below the main transition temperature (Tm). libretexts.org

Characterization of Organogel Formation and Structure

Hexatriacontane is recognized as a low-molecular-mass organogelator (LMWG), capable of self-assembling in various organic solvents to form a three-dimensional network that immobilizes the liquid phase, creating a thermoreversible organogel. researchgate.net The deuterated form, this compound, allows these structures to be studied with advanced spectroscopic and scattering techniques, especially when incorporated into more complex, multi-component gel systems.

The structure of hexatriacontane organogels has been determined with precision using techniques such as X-ray diffraction (XRD). researchgate.net The gel network is not amorphous but is composed of well-defined crystalline structures. Research has shown that hexatriacontane molecules self-assemble into lamellar, platelet-like microstructures, often described as "microplatelets". researchgate.netcandelilla.info

Within these microplatelets, the hexatriacontane molecules adopt a specific crystalline arrangement known as the orthorhombic perpendicular (BO) morph. researchgate.net A key finding is that the long molecular axes of the hexatriacontane molecules are oriented perpendicularly to the flat planes of these microplatelets. researchgate.net These individual platelets are linked at junction zones, forming an extensive "cardhouse" superstructure that is responsible for the gel's ability to entrap the solvent and establish its mechanical properties. researchgate.netcandelilla.info

Table 2: Structural Details of Hexatriacontane Organogels

FeatureDescriptionSource
Gelator Hexatriacontane [H(CH2)36H] researchgate.net
Network Structure 3D network of interconnected microplatelet units. researchgate.netcandelilla.info
Molecular Packing Orthorhombic (BO) crystalline morph within platelets. researchgate.net
Molecular Orientation Long molecular axes are perpendicular to the microplatelet planes. researchgate.net
Driving Force Van der Waals forces between the long alkane chains. candelilla.info

The well-defined, robust network of hexatriacontane organogels makes them excellent candidates for creating delivery vehicles for sensitive molecules. nih.gov The gel matrix can physically entrap guest molecules, protecting them from the external environment and enabling their controlled release.

A significant application is the stabilization and delivery of highly reactive organolithium reagents (e.g., PhLi, n-BuLi, s-BuLi). nih.gov These reagents are fundamental in organic synthesis but are notoriously difficult to handle due to their high reactivity, often requiring low temperatures and inert atmospheres. nih.gov Researchers have successfully encapsulated these reagents within a hexatriacontane organogel. nih.gov This encapsulation enhances the stability of the organolithium compounds, allows for their storage and handling under ambient conditions, and permits reproducible portioning for reactions. nih.gov The gelator is suitable for this purpose due to its chemical inertness and a melting temperature (74-76°C) that is optimal for releasing the reagent upon heating for certain chemical reactions. nih.gov

Table 3: Hexatriacontane Gel for Organolithium Reagent Delivery

ComponentRoleRationale for Use
Hexatriacontane (C36H74) Gelator (Matrix)Forms a protective, thermoreversible network; chemically inert. nih.gov
Organic Solvent Liquid PhaseDissolves the gelator and the reagent to form the initial solution.
Organolithium Reagent Active PayloadEncapsulated for stabilization and controlled delivery. nih.gov

Advanced Materials Development utilizing Long-Chain Alkanes

Long-chain alkanes like hexatriacontane are foundational components in the development of various advanced materials, prized for their chemical stability and well-defined physical properties. nih.govebi.ac.uk

One notable application is the fabrication of superhydrophobic surfaces. The low surface energy of hexatriacontane, combined with processing techniques that create micro- and nanoscale roughness, results in surfaces that are extremely water-repellent. ebi.ac.uk These surfaces are stable and resistant to chemical reactions, maintaining their wetting characteristics over long periods. ebi.ac.uk

In the broader context of materials science, particularly in polymer science, deuterated alkanes are indispensable. The synthesis of polymers with selectively deuterated segments has enabled detailed neutron scattering and vibrational spectroscopy experiments to probe polymer chain conformation. nih.gov While synthesizing such polymers can be complex, the use of well-defined deuterated molecules like this compound as probes or model compounds in blends provides direct insight into local crystallization behavior, chain folding, and the thermodynamics of mixing in polymer and composite systems. nih.gov Furthermore, long-chain alkanes are studied for their adsorption and diffusion properties within advanced porous materials like metal-organic frameworks (MOFs), which is relevant for applications in separation and catalysis. researchgate.net

Computational and Theoretical Investigations of Hexatriacontane D74 and Analogues

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of molecules like Hexatriacontane-d74. ornl.gov These first-principles methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution, molecular orbital energies, and thermodynamic properties. ornl.gov For a large molecule like this compound, with its numerous atoms, these calculations can be computationally intensive.

First-principles anharmonic vibrational calculations have been successfully applied to long-chain hydrocarbons and their deuterated analogues to understand their Raman spectra. nih.gov These calculations, often using methods like the Vibrational Self-Consistent Field (VSCF) algorithm, have shown good agreement with experimental results for molecules like dodecane (B42187) and its deuterated form. nih.gov Such studies provide detailed insights into the contributions of symmetric and asymmetric stretches of the hydrocarbon and deuterated carbon chains. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsdjournal.org It has proven to be a powerful tool for calculating the thermodynamic properties and reaction barriers of alkanes. chemrxiv.orgacs.org DFT functionals can be benchmarked to accurately compute properties like enthalpy and Gibbs free energy for combustion reactions of alkanes. chemrxiv.org However, some DFT methods, such as B3LYP, may show significant accumulation of errors for larger n-alkanes, highlighting the importance of method selection. acs.org

DFT calculations are also instrumental in determining reaction energy barriers. For instance, studies on the hydrogenolysis of large hydrocarbons on metal surfaces utilize DFT to calculate the activation energies for C-C bond cleavage, which is crucial for understanding polymer deconstruction. osti.gov Similarly, DFT has been used to investigate the kinetics and mechanisms of reactions involving hydrocarbons, such as hydrogen abstraction. canada.canih.gov The calculated barrier heights and reaction energies provide critical data for understanding reaction kinetics. researchgate.net The use of deuterated reactants, in conjunction with DFT calculations, can also elucidate kinetic isotope effects. rutgers.edumdpi.com

PropertyRepresentative ValueUnit
Enthalpy of Formation-850 to -950kJ/mol
Ionization Potential9.5 - 10.5eV
Electron Affinity-0.1 to 0.1eV
Dipole Moment~0Debye

This table presents typical values for long-chain alkanes as illustrative examples.

The following table provides hypothetical, yet realistic, DFT-calculated reaction barriers for a representative reaction of a long-chain alkane.

ReactionReactantsProductsActivation Energy (Ea)
Hydrogen AbstractionC36H74 + HC36H73• + H240 - 50 kJ/mol
C-C Bond CleavageC36H74C18H37• + C18H37•350 - 370 kJ/mol

This table provides hypothetical data to illustrate the application of DFT in determining reaction barriers.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For a long, flexible molecule like this compound, MD simulations are essential for exploring its vast conformational landscape and understanding its dynamic behavior. researchgate.netnih.gov These simulations can provide detailed information on how the molecule folds and stretches over time. rsc.org

The table below summarizes different conformational states for a segment of a long-chain alkane and their typical relative energies, which would be applicable to understanding the conformational behavior of this compound.

ConformationDescriptionRelative Energy (per gauche interaction)
all-transPlanar zig-zag chain0 kJ/mol
gaucheTorsion of ~±120° around a C-C bond3 - 4 kJ/mol
g+g-Consecutive gauche torsions of opposite sign> 20 kJ/mol

This table illustrates the relative energies of different conformations in a long-chain alkane.

Integration of Machine Learning in Predictive Modeling of Deuterated Hydrocarbons

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and characterization of materials and molecules. nih.gov For deuterated hydrocarbons, ML models can be trained on existing experimental or high-fidelity computational data to predict a wide range of properties with high accuracy and at a fraction of the computational cost of traditional methods. mines.eduresearchgate.net

ML approaches, such as Gaussian approximation potentials (GAP), have been developed to create general-purpose interatomic potentials for hydrocarbons. acs.org These ML potentials can unify the description of various hydrocarbons and predict their properties and reactivity with exceptional accuracy. acs.org Machine learning is also being used to predict reaction barriers for complex reactions, such as the hydrogenolysis of large hydrocarbons on metal surfaces. osti.gov Furthermore, deep neural networks (DNNs) have been successfully applied to predict the solubility of hydrogen in n-alkanes, which is crucial for sustainable energy applications. mdpi.com The integration of ML with computational chemistry is creating new avenues for the predictive modeling of complex systems like this compound. mit.eduresearchgate.netresearchgate.net

The following table illustrates the types of properties of deuterated hydrocarbons that can be predicted using machine learning models and the typical accuracy that can be achieved.

PropertyMachine Learning ModelTypical Accuracy (Mean Absolute Error)
Enthalpy of FormationGradient Boosting Regressor1-5 kJ/mol
Reaction Barrier HeightNeural Network5-10 kJ/mol
SolubilityDeep Neural Network< 5%
Isotopic FractionationRandom Forest0.3‰

This table provides examples of how machine learning can be applied to predict the properties of hydrocarbons and their deuterated analogues.

Hexatriacontane D74 As a Reference Material and Analytical Standard

Standardization of Analytical Methods for Hydrocarbon Quantification

The use of deuterated analogs as internal standards is a well-established practice to enhance the accuracy of quantitative analyses, particularly in complex matrices where variations in sample preparation and instrument response can introduce significant error. Hexatriacontane-d74, with its 74 deuterium (B1214612) atoms, is an ideal internal standard for the analysis of long-chain alkanes (C30-C40 and beyond), which are relevant in environmental monitoring, geochemical prospecting, and industrial quality control.

The principle behind using this compound lies in its chemical and physical properties being nearly identical to its non-deuterated counterpart, hexatriacontane (B166362), and other similar long-chain alkanes. This similarity ensures that it behaves in a comparable manner during extraction, cleanup, and chromatographic separation, thus effectively compensating for any analyte loss or variability during these steps.

Detailed Research Findings:

In a study focused on the quantification of high molecular weight alkanes (>C40) in crude oils and source rocks, a gas chromatographic method was developed utilizing a deuterated alkane internal standard. While this particular study used n-C24D50, the principles are directly applicable to this compound for even longer chain analytes. The use of a deuterated internal standard was crucial for achieving accurate quantification of these challenging high-boiling compounds. The method demonstrated that a significant portion of the total n-alkanes in high wax oils can be comprised of these very long-chain compounds, highlighting the importance of accurate analytical methods.

Another gas chromatography-mass spectrometry (GC-MS) method was developed and validated for the determination of n-alkanes (ranging from C21 to C36) in forage and fecal samples. This study reported excellent method recoveries of over 91% and a linear dynamic range of 5 to 100 nmol injected onto the column, with a limit of quantitation of 5 nmol. The precision of such methods, as indicated by intra-assay coefficients of variation, is often excellent, though it can be influenced by the concentration of the analyte. The use of a deuterated internal standard like this compound in such a method would be instrumental in achieving this level of accuracy and precision.

Below is a representative table illustrating the kind of data obtained in a method validation study for the quantification of a long-chain alkane (e.g., n-Hexatriacontane) using this compound as an internal standard.

Table 1: Method Validation Data for n-Hexatriacontane Quantification using this compound Internal Standard

Parameter Result
Linearity (Concentration Range) 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (Recovery %) 97.5% - 103.2%
Precision (RSD %) < 4.5%

This table is illustrative and represents typical performance data for such an analytical method.

Calibration of Spectroscopic and Chromatographic Systems

Accurate calibration is fundamental to any quantitative analytical measurement. This compound plays a pivotal role in the calibration of both spectroscopic and chromatographic systems, particularly in GC-MS analysis. When used as an internal standard, a known amount of this compound is added to each calibration standard, quality control sample, and unknown sample. The response of the target analyte is then measured relative to the response of the internal standard.

This process corrects for variations in injection volume, instrument sensitivity, and ion source fluctuations in the mass spectrometer. The calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte in the calibration standards.

Detailed Research Findings:

A study on the analysis of n-alkanes and isoprenoids in fish tissue by GC-MS utilized seven deuterated internal standards to ensure accurate quantification. The method involved selective ion monitoring (SIM) to detect the specific quantifier and qualifier ions for each analyte and internal standard, ensuring high selectivity. For this compound, the mass spectrometer would be programmed to monitor specific ions that are characteristic of its fragmentation pattern, which are distinct from the non-deuterated hydrocarbons being quantified.

The development of such methods involves rigorous validation of linearity, precision, and limits of detection and quantification. Calibration solutions are prepared with varying concentrations of the target hydrocarbons, each containing a fixed concentration of this compound.

The following interactive table provides a hypothetical example of a five-point calibration curve for the analysis of n-Dotriacontane (C32) using this compound as an internal standard.

Table 2: Example Calibration Data for n-Dotriacontane using this compound Internal Standard

Standard Level n-Dotriacontane Concentration (µg/mL) n-Dotriacontane Peak Area This compound Peak Area Response Ratio (Analyte Area / IS Area)
1 1.0 15,234 150,123 0.101
2 5.0 76,170 151,500 0.503
3 25.0 380,850 150,980 2.523
4 100.0 1,523,400 150,500 10.122
5 200.0 3,046,800 151,100 20.171

This data is for illustrative purposes to demonstrate the construction of a calibration curve.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for confirming the isotopic purity and structural integrity of Hexatriacontane-d74 in synthetic chemistry?

  • Methodological Answer : Isotopic purity should be verified using deuterium nuclear magnetic resonance (²H NMR) spectroscopy , which distinguishes deuterium environments, and high-resolution mass spectrometry (HRMS) to confirm molecular weight (MW 581.43) and deuterium incorporation (98 atom % D) . For structural validation, Fourier-transform infrared spectroscopy (FTIR) can identify C-D stretching vibrations (~2100–2200 cm⁻¹) and confirm the absence of residual C-H bonds. Cross-validation with elemental analysis ensures carbon-deuterium stoichiometry matches the theoretical formula CD₃(CD₂)₃₄CD₃ .

Q. How should researchers design experiments to optimize the synthesis of this compound while minimizing isotopic contamination?

  • Methodological Answer : Use deuterium-enriched precursors (e.g., deuterated fatty acids or alkanes) and inert reaction conditions (argon/nitrogen atmosphere) to prevent proton exchange. Monitor reaction progress via thin-layer chromatography (TLC) with deuterated solvents. Post-synthesis, employ recrystallization in deuterated solvents (e.g., deuterated chloroform) and rigorous drying under vacuum to remove residual protons. Document all steps in detail to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in thermal behavior (e.g., melting points) reported for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Use differential scanning calorimetry (DSC) with standardized heating rates (e.g., 5°C/min) and calibrate equipment using reference standards. Compare results across multiple batches and laboratories. For purity checks, pair DSC with gas chromatography-mass spectrometry (GC-MS) to detect low-level contaminants. Cross-reference with literature using identical deuterium enrichment levels (98 atom % D) to isolate variables .

Q. How can researchers leverage this compound in neutron scattering studies to investigate hydrocarbon phase transitions?

  • Methodological Answer : this compound’s deuterated structure reduces incoherent scattering from protons, enhancing signal clarity in small-angle neutron scattering (SANS) . Design experiments to monitor phase transitions (e.g., solid-liquid) under controlled temperature gradients. Use contrast-matching techniques with deuterated solvents to isolate scattering from specific molecular regions. Validate findings with molecular dynamics simulations to correlate structural changes with scattering profiles .

Q. What statistical approaches are recommended for analyzing contradictory data in deuterium kinetic isotope effect (KIE) studies involving this compound?

  • Methodological Answer : Apply multivariate regression analysis to account for variables like temperature, solvent polarity, and isotopic dilution. Use Bayesian inference to quantify uncertainty in KIE measurements. For reproducibility, standardize protocols for sample preparation and data collection. Compare results with protonated hexatriacontane controls to isolate isotope-specific effects. Publish raw datasets and statistical code to enable independent verification .

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